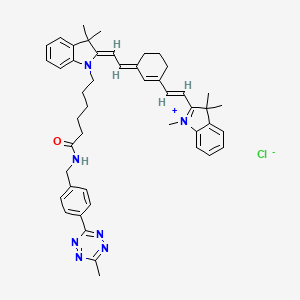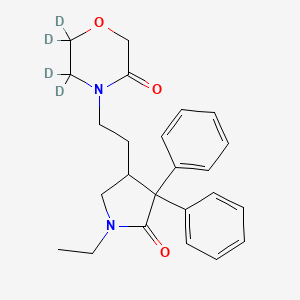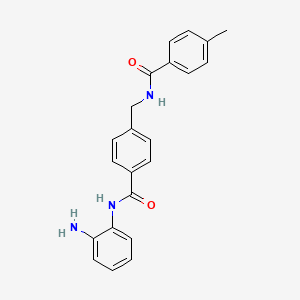![molecular formula C23H18O5 B12370357 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. This compound is known for its significant pharmacological properties and is found in various natural sources, including citrus fruits. It has garnered attention for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one involves several steps. One common method includes the use of oxidative de-aromatization followed by Diels-Alder cycloaddition reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors are some of the techniques employed to enhance production rates and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Anti-inflammatory pathways: Inhibiting the recruitment of cytokines and inflammatory transcription factors.
Antioxidant pathways: Scavenging free radicals and bolstering endogenous antioxidant defense systems.
Anticancer pathways: Inducing apoptosis and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Apigenin: 4′,5,7-Trihydroxyflavone, known for its anti-inflammatory and anticancer properties.
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one, noted for its estrogenic and anticancer activities.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one stands out due to its unique combination of hydroxyl and phenylethenyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H18O5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)20-13-19(26)22-21(28-20)12-18(25)17(23(22)27)11-6-14-4-2-1-3-5-14/h1-12,20,24-25,27H,13H2/b11-6+ |
Clave InChI |
WBONVHMXTSZBAF-IZZDOVSWSA-N |
SMILES isomérico |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)/C=C/C3=CC=CC=C3)O)C4=CC=C(C=C4)O |
SMILES canónico |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C=CC3=CC=CC=C3)O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)





![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)



